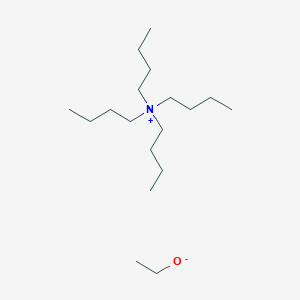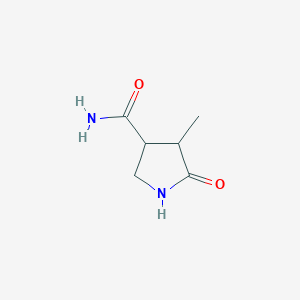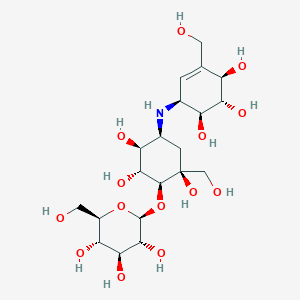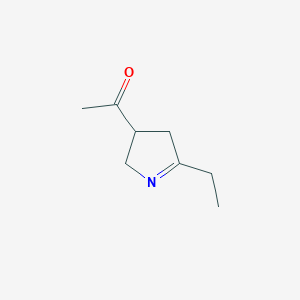
2-(Diisopropylamino)ethyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diisopropylamino)ethyl chloride, also known as Quaternary ammonium salt, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a colorless liquid that is soluble in water and commonly used as a reagent in organic synthesis. In
Wissenschaftliche Forschungsanwendungen
2-(Diisopropylamino)ethyl chloride has been extensively used in scientific research due to its unique properties. One of its primary applications is in organic synthesis, where it is used as a reagent for the preparation of various compounds. It is also used as a phase transfer catalyst in chemical reactions. Furthermore, it has been used as a surfactant in the preparation of nanoparticles and as a stabilizer for emulsions.
Wirkmechanismus
The mechanism of action of 2-(Diisopropylamino)ethyl chloride is not fully understood. However, it is believed to function as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It is also believed to act as a surfactant by reducing the surface tension between two immiscible phases.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(Diisopropylamino)ethyl chloride. However, it has been shown to be non-toxic and non-carcinogenic. It is also not known to have any significant impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(Diisopropylamino)ethyl chloride in lab experiments is its ability to act as a phase transfer catalyst. This property allows for the preparation of various compounds that may not be possible with other reagents. Additionally, its non-toxic and non-carcinogenic nature makes it a safe reagent to use in laboratory settings.
However, there are also some limitations to using 2-(Diisopropylamino)ethyl chloride in lab experiments. For example, it is not effective for all types of reactions and may not be suitable for certain experimental conditions. Additionally, it can be expensive to purchase and may not be readily available in some regions.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Diisopropylamino)ethyl chloride. One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for the use of 2-(Diisopropylamino)ethyl chloride in the preparation of novel compounds with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including pharmaceuticals, materials science, and nanotechnology.
Conclusion:
In conclusion, 2-(Diisopropylamino)ethyl chloride is a chemical compound with unique properties that have made it a popular reagent in scientific research. Its ability to act as a phase transfer catalyst and surfactant make it a valuable tool in the preparation of various compounds. While there is limited research on its biochemical and physiological effects, it is considered to be non-toxic and non-carcinogenic. There are several potential future directions for research on 2-(Diisopropylamino)ethyl chloride, and further exploration of its properties and potential applications is needed.
Synthesemethoden
The synthesis of 2-(Diisopropylamino)ethyl chloride involves the reaction of diisopropylamine with ethylene oxide. The reaction takes place in the presence of hydrochloric acid, which acts as a catalyst. The resulting product is a colorless liquid that can be purified through distillation or recrystallization. This synthesis method has been widely used in research laboratories due to its simplicity and efficiency.
Eigenschaften
CAS-Nummer |
96-79-7 |
|---|---|
Produktname |
2-(Diisopropylamino)ethyl chloride |
Molekularformel |
C8H18ClN |
Molekulargewicht |
163.69 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H18ClN/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
DBVADBHSJCWFKI-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCCl)C(C)C |
Kanonische SMILES |
CC(C)N(CCCl)C(C)C |
Andere CAS-Nummern |
96-79-7 |
Synonyme |
2-(diisopropylamino)ethylchloride; 2-(N,N-diisopropylamino)ethylchloride; 2’’-chloro-1,1’-dimethyl-triethylamin; 2-chloro-1’,1’’-dimethyl-triethylamin; beta-(diisopropylamino)ethylchloride; n-(2-chloroethyl)-diisopropylamin; n-(2-chloroethyl)-n-(1-methylet |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















